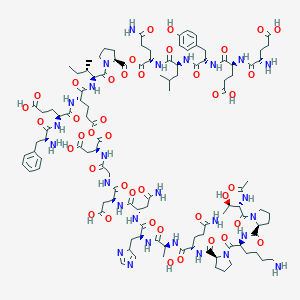

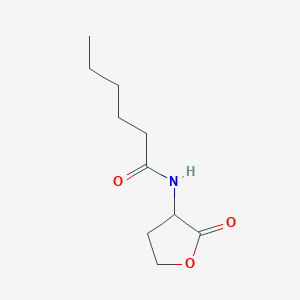

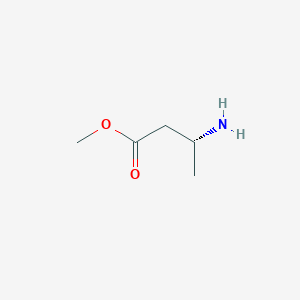

![molecular formula C57H76N6O10S3 B025581 3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5 CAS No. 103122-63-0](/img/structure/B25581.png)

3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5'] is a synthetic dye that has been extensively used in scientific research. It is commonly referred to as Sudan III and is a member of the Sudan dyes family. Sudan III is a lipophilic dye that is used in various applications, including staining of lipids, proteins, and nucleic acids.

Wirkmechanismus

Sudan III binds to lipids, proteins, and nucleic acids through hydrophobic interactions. The lipophilic nature of Sudan III allows it to penetrate the lipid bilayer of cells and organelles, where it binds to neutral lipids, such as triglycerides and cholesterol esters. Sudan III also binds to proteins through hydrophobic interactions with exposed hydrophobic residues. The binding of Sudan III to nucleic acids is thought to occur through electrostatic interactions with the negatively charged phosphate backbone.

Biochemical and Physiological Effects

Sudan III has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Sudan III can inhibit the activity of lipases, enzymes that hydrolyze lipids. This inhibition is thought to occur through the binding of Sudan III to the active site of the lipase, preventing substrate binding and hydrolysis. Sudan III has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress. In vivo studies have shown that Sudan III can induce lipid accumulation in adipose tissue and liver, leading to obesity and fatty liver disease.

Vorteile Und Einschränkungen Für Laborexperimente

Sudan III has several advantages for lab experiments, including its lipophilic nature, which allows it to penetrate cell membranes and bind to lipids, proteins, and nucleic acids. Sudan III is also relatively inexpensive and easy to use. However, there are some limitations to the use of Sudan III in lab experiments. Sudan III is not specific for any particular lipid, protein, or nucleic acid, and can bind to a wide range of molecules. This lack of specificity can make it difficult to interpret staining results. Sudan III is also toxic to cells at high concentrations, and care must be taken to avoid overexposure.

Zukünftige Richtungen

There are several future directions for research on Sudan III. One area of interest is the development of more specific staining agents for lipids, proteins, and nucleic acids. Another area of interest is the development of Sudan III derivatives with improved properties, such as increased specificity and reduced toxicity. Additionally, there is a need for further research on the biochemical and physiological effects of Sudan III, particularly in relation to its potential role in the development of obesity and fatty liver disease.

Synthesemethoden

Sudan III is synthesized by the diazotization of 2-amino-4-methylsulfonylbenzoic acid, followed by coupling with 1-naphthol-3,6-disulfonic acid and propionamide. The resulting compound is then sulfonated with sulfuric acid to form Sudan III. The synthesis of Sudan III is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Wissenschaftliche Forschungsanwendungen

Sudan III has been extensively used in scientific research as a staining agent for lipids, proteins, and nucleic acids. It has been used in various applications, including histology, microscopy, and flow cytometry. Sudan III is commonly used to stain neutral lipids in tissue sections, such as adipose tissue, liver, and brain tissue. It is also used to stain lipids in cells and organelles, such as lipid droplets and mitochondria. Sudan III has also been used to stain proteins in SDS-PAGE gels and nucleic acids in agarose gels.

Eigenschaften

CAS-Nummer |

103122-63-0 |

|---|---|

Produktname |

3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5 |

Molekularformel |

C57H76N6O10S3 |

Molekulargewicht |

1101.4 g/mol |

IUPAC-Name |

N-[4-[(2-cyano-4-methylsulfonylphenyl)diazenyl]-5-[[3-[[5-hexadecoxy-2-hydroxy-4-(2,4,4-trimethylpentan-2-yl)phenyl]sulfamoyl]phenyl]sulfonylamino]-1-hydroxynaphthalen-2-yl]propanamide |

InChI |

InChI=1S/C57H76N6O10S3/c1-9-11-12-13-14-15-16-17-18-19-20-21-22-23-32-73-52-37-48(51(64)35-45(52)57(6,7)39-56(3,4)5)63-76(71,72)43-27-24-26-42(34-43)75(69,70)62-47-29-25-28-44-54(47)49(36-50(55(44)66)59-53(65)10-2)61-60-46-31-30-41(74(8,67)68)33-40(46)38-58/h24-31,33-37,62-64,66H,9-23,32,39H2,1-8H3,(H,59,65) |

InChI-Schlüssel |

PBCXQKBMHNYOQM-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC(C)(C)C)O)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)NC3=CC=CC4=C3C(=CC(=NC(=O)CC)C4=O)NNC5=C(C=C(C=C5)S(=O)(=O)C)C#N |

SMILES |

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC(C)(C)C)O)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)NC3=CC=CC4=C(C(=CC(=C43)N=NC5=C(C=C(C=C5)S(=O)(=O)C)C#N)NC(=O)CC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC(C)(C)C)O)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)NC3=CC=CC4=C3C(=CC(=NC(=O)CC)C4=O)NNC5=C(C=C(C=C5)S(=O)(=O)C)C#N |

Synonyme |

3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5-hexadecyloxy-2-hydroxy-4-(1,1,3,3-tetramethylbutyl)phenyl]benzenesulfonamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

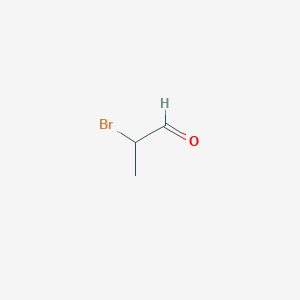

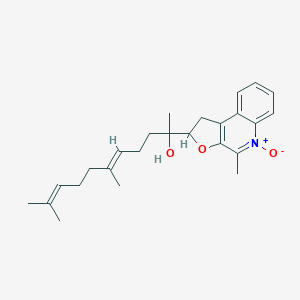

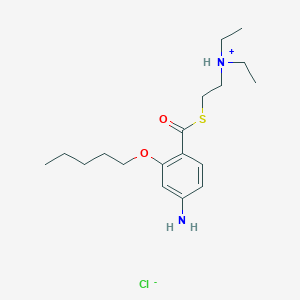

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)

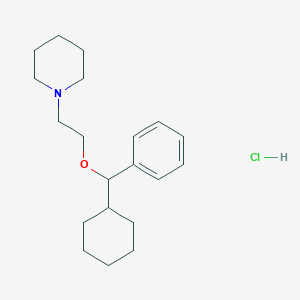

![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)